![molecular formula C14H15ClN2O B14749508 1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride CAS No. 2676-84-8](/img/structure/B14749508.png)
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride is a chemical compound known for its unique structure and properties It belongs to the class of pyridinium compounds and is characterized by the presence of a hydroxyimino group attached to a phenylethyl moiety, which is further connected to a methylpyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride typically involves the following steps:
Formation of the Hydroxyimino Intermediate: The initial step involves the reaction of 2-phenylethylamine with hydroxylamine to form the hydroxyimino intermediate. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid.
Quaternization: The hydroxyimino intermediate is then reacted with 2-methylpyridine in the presence of a quaternizing agent such as methyl iodide or methyl chloride. This step results in the formation of the desired pyridinium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to convert the hydroxyimino group to an amine group.
Substitution: The phenylethyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The phenylethyl moiety can participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride can be compared with other similar compounds, such as:
2-[(Hydroxyimino)(methylthio)methyl]-1-methylpyridinium chloride: This compound has a similar pyridinium structure but with a methylthio group instead of a phenylethyl group.
2-[(Hydroxyimino)(phenylthio)methyl]-1-methylpyridinium chloride: Similar to the above compound but with a phenylthio group.
2-(Hydroxyiminomethyl)-1-methylpyridinium chloride: This compound lacks the phenylethyl group and has a simpler structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2676-84-8 |
|---|---|
Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
N-[2-(2-methylpyridin-1-ium-1-yl)-1-phenylethylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-12-7-5-6-10-16(12)11-14(15-17)13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H |
InChI Key |
YMIMJCXRYHLNGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=NO)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


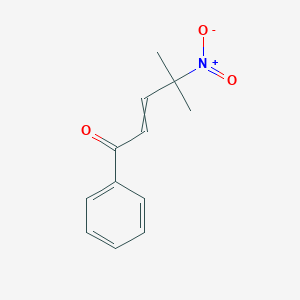
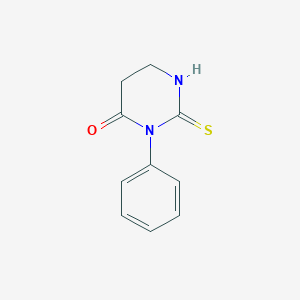
![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
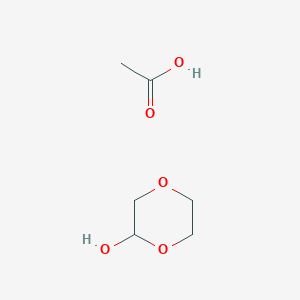

![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
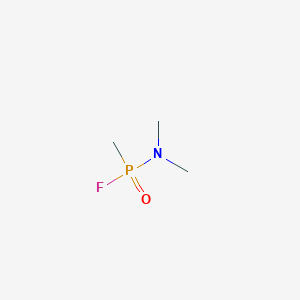
![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)
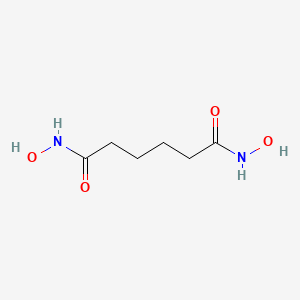

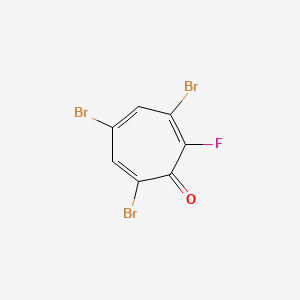
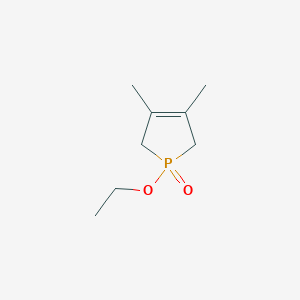
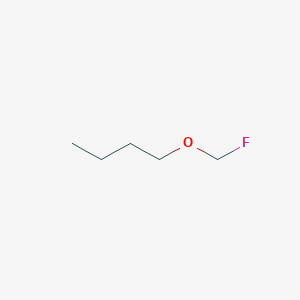
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14749491.png)
